Cas no 52759-09-8 (5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline)

5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- Isoquinoline, 1,2,3,4-tetrahydro-5,6-dimethoxy-
- 1,2,3,4-tetrahydro-5,6-dimethoxyIsoquinoline
- 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 5,6-dimethoxytetrahydroisoquinoline
- SCHEMBL829320
- KRSWPODJYNXIJP-UHFFFAOYSA-N
- 52759-09-8
- EN300-149612
- 1,2,3,4-tetrahydro-5,6-diMethoxy-Isoquinoline
- DTXSID001293072
- AKOS011659615
- CS-0302480
-
- MDL: MFCD16743924
- インチ: InChI=1S/C11H15NO2/c1-13-10-4-3-8-7-12-6-5-9(8)11(10)14-2/h3-4,12H,5-7H2,1-2H3
- InChIKey: KRSWPODJYNXIJP-UHFFFAOYSA-N
- SMILES: COC1C(OC)=CC=C2C=1CCNC2
計算された属性
- 精确分子量: 193.11035
- 同位素质量: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 30.5Ų
じっけんとくせい
- PSA: 30.49
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-149612-0.5g |
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
52759-09-8 | 0.5g |
$823.0 | 2023-05-26 | ||
eNovation Chemicals LLC | Y0998336-5g |
5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline |
52759-09-8 | 95% | 5g |
$2800 | 2024-08-02 | |
Enamine | EN300-149612-0.1g |
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
52759-09-8 | 0.1g |
$755.0 | 2023-05-26 | ||
Enamine | EN300-149612-0.25g |
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
52759-09-8 | 0.25g |
$789.0 | 2023-05-26 | ||
Enamine | EN300-149612-5000mg |
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
52759-09-8 | 5000mg |
$2485.0 | 2023-09-28 | ||
Enamine | EN300-149612-500mg |
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
52759-09-8 | 500mg |
$823.0 | 2023-09-28 | ||
Enamine | EN300-149612-0.05g |
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
52759-09-8 | 0.05g |
$719.0 | 2023-05-26 | ||
Enamine | EN300-149612-5.0g |
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
52759-09-8 | 5g |
$2485.0 | 2023-05-26 | ||
Enamine | EN300-149612-2.5g |
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
52759-09-8 | 2.5g |
$1680.0 | 2023-05-26 | ||
Enamine | EN300-149612-100mg |
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
52759-09-8 | 100mg |
$755.0 | 2023-09-28 |
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinolineに関する追加情報
Introduction to 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS No. 52759-09-8)
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 52759-09-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This tetrahydroisoquinoline derivative has garnered considerable attention due to its structural complexity and its potential biological activities. The presence of methoxy groups at the 5 and 6 positions introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The tetrahydroisoquinoline core is a prominent motif in natural products and pharmacologically active molecules. Compounds belonging to this class have been extensively studied for their roles in various biological processes, including neurotransmission and cancer cell proliferation. The methoxy substitution pattern in 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline enhances its interaction with biological targets, potentially modulating key signaling pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with higher precision. Studies indicate that 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline may exhibit inhibitory effects on certain enzymes and receptors implicated in neurological disorders. For instance, preliminary computational studies suggest that it could interact with monoamine transporters, which are crucial in the regulation of mood and cognition.
In the context of drug discovery, the synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been optimized through multi-step organic transformations. Modern synthetic methodologies emphasize efficiency and sustainability, ensuring that the production process aligns with green chemistry principles. The compound’s structural features allow for facile modifications at various positions, enabling the generation of a diverse library of derivatives for further biological evaluation.
One of the most compelling aspects of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline is its potential application in treating neurodegenerative diseases. Research has shown that tetrahydroisoquinolines can modulate dopaminergic and serotonergic systems, which are dysregulated in conditions such as Parkinson’s disease and depression. The methoxy-substituted derivative may offer a novel therapeutic approach by selectively targeting these systems without significant side effects.
The pharmacokinetic properties of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline are also under investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for its development into a viable drug. Preliminary pharmacokinetic studies suggest that this compound exhibits reasonable oral bioavailability and metabolic stability in preclinical models.
Furthermore, the synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be adapted to incorporate other functional groups or heterocycles to enhance specific biological activities. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at identifying more potent and selective lead compounds.
The role of natural product-inspired scaffolds like tetrahydroisoquinolines cannot be overstated. Many clinically used drugs have their origins in natural products or are inspired by their structures. 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline exemplifies this trend by combining a well-studied core structure with functional modifications that enhance its therapeutic potential.
As research continues to uncover new biological targets and mechanisms underlying human diseases,compounds like 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline will remain at the forefront of drug discovery efforts。The integration of traditional organic synthesis with cutting-edge biotechnological approaches will further accelerate the development of novel therapeutics based on this scaffold。
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